![molecular formula C10H9F3OS B12521558 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol CAS No. 653578-28-0](/img/structure/B12521558.png)
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of the thiophenol . The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol involves its interaction with molecular targets through its phenol and trifluoromethyl groups. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)phenyl]phenol
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)ethyl]phenol
Uniqueness
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
653578-28-0 |
|---|---|
Fórmula molecular |
C10H9F3OS |
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
2-prop-2-enyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H9F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6,14H,1,3H2 |
Clave InChI |
HOTWNTNUQKTAKL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
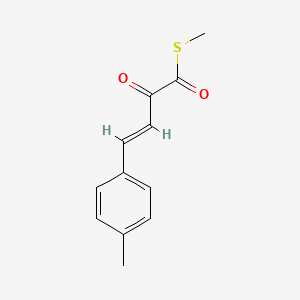
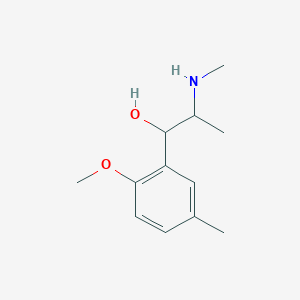

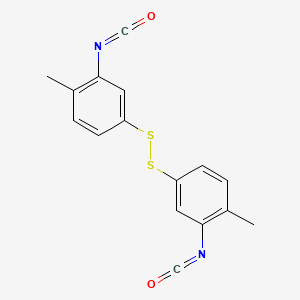

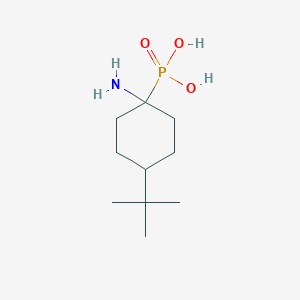
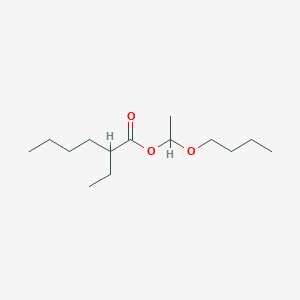
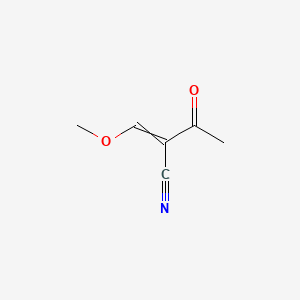
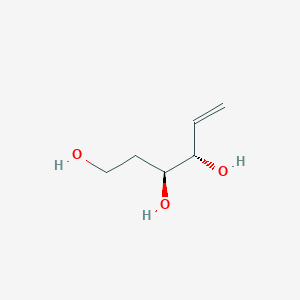
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
